molecular formula C18H22F6O4Ru B6308282 Bis(1,1,1-trifluoro-2,4-pentanedionato)(1,5-cyclooctadiene)ruthenium(II), 98% CAS No. 38704-78-8

Bis(1,1,1-trifluoro-2,4-pentanedionato)(1,5-cyclooctadiene)ruthenium(II), 98%

Cat. No. B6308282
CAS RN: 38704-78-8
M. Wt: 517.4 g/mol
InChI Key: ZUQQYGIHTTYFDV-AXUKAOTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(1,1,1-trifluoro-2,4-pentanedionato)(1,5-cyclooctadiene)ruthenium(II), or Ru(dppf)2(cod), is an organometallic compound with a ruthenium(II) center and two dppf and two cod ligands. It is a colorless crystalline solid with a melting point of 206°C and a boiling point of 280°C. It is soluble in organic solvents such as chloroform, methanol, and acetone. Ru(dppf)2(cod) has been widely used in a variety of scientific research applications due to its unique properties.

Scientific Research Applications

Preparation of Complexes

The ligands used in the preparation of MFCD30187946 are the anions of 2,4-pentanedione and a partly fluorinated analog, 1,1,1-trifluoro-2,4-pentanedione . These ligands form especially stable and useful chelate complexes with a large variety of metals .

Synthesis of Derivatives

1,1,1-Trifluoro-2,4-pentanedione has been used as a reagent in the preparation of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives . Given the presence of 1,1,1-trifluoro-2,4-pentanedione in MFCD30187946, it could potentially be used in similar synthetic applications.

Study of Volatile Isomers

The study of volatile isomers of similar complexes of platinum (II) with the pivaloyltrifluoroacetonate ion has been reported . MFCD30187946 could potentially be used in similar studies to understand the structure and properties of its volatile isomers.

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;ruthenium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12.2C5H5F3O2.Ru/c1-2-4-6-8-7-5-3-1;2*1-3(9)2-4(10)5(6,7)8;/h1-2,7-8H,3-6H2;2*2,10H,1H3;/b2-1-,8-7-;2*4-2-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQQYGIHTTYFDV-AXUKAOTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.C1CC=CCCC=C1.[Ru]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.C1/C=C\CC/C=C\C1.[Ru]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F6O4Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z,5Z)-cycloocta-1,5-diene;ruthenium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one

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